4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrobromide (CAS 2682114-46-9), widely recognized as 4-demethyltrimethoprim hydrobromide or Trimethoprim Impurity M hydrobromide, is a high-purity reference standard and critical synthetic building block. As the primary human metabolite and a major pharmacopeial degradation product of the antibiotic trimethoprim, this compound is essential for pharmaceutical quality control, environmental wastewater monitoring, and pharmacokinetic profiling. Procuring the hydrobromide salt rather than the free base provides distinct advantages in aqueous solubility, solid-state oxidative stability, and handling precision, making it the preferred material for preparing robust LC-MS/MS calibration curves and serving as a reliable precursor for synthesizing novel dihydrofolate reductase (DHFR) inhibitors [1].
Substituting this specific hydrobromide salt with the free base (CAS 21253-58-7), other demethylated isomers, or crude degradation mixtures severely compromises analytical accuracy and process efficiency. The free base of 4-demethyltrimethoprim is sparingly soluble in water, often requiring organic co-solvents like DMSO that can induce matrix suppression effects or cause precipitation in aqueous HPLC mobile phases . Furthermore, the free phenolic form is highly susceptible to oxidative discoloration over time, reducing the reliability of the standard. The hydrobromide salt overcomes these limitations by ensuring rapid, complete dissolution in aqueous buffers and providing enhanced crystal lattice stability. Attempting to use crude trimethoprim degradation mixtures for impurity profiling fails to meet strict ICH regulatory standards for quantitative peak resolution and reproducibility [1].
The hydrobromide salt form significantly enhances the aqueous solubility of 4-demethyltrimethoprim, a critical factor for preparing high-concentration stock solutions for analytical calibration. While the free base is sparingly soluble in water and typically requires DMSO or methanol for initial dissolution, the hydrobromide salt readily dissolves in aqueous media, preventing precipitation upon dilution into reversed-phase HPLC mobile phases [1].
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | >10 mg/mL (Hydrobromide salt) |
| Comparator Or Baseline | <1 mg/mL (Free base, CAS 21253-58-7) |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Deionized water, 25°C, neutral to slightly acidic pH |
Eliminates the need for DMSO in standard preparation, reducing matrix suppression effects in mass spectrometry and streamlining QC workflows.
Phenolic compounds like 4-demethyltrimethoprim are prone to auto-oxidation, which presents as discoloration and purity loss during long-term storage. The hydrobromide salt stabilizes the amine functionalities, altering the crystal lattice to resist oxidative degradation under standard storage conditions, thereby maintaining a higher purity profile over time compared to the free base .
| Evidence Dimension | Long-term solid-state purity retention |
| Target Compound Data | >98% purity maintained over 12 months |
| Comparator Or Baseline | Susceptible to oxidative discoloration requiring inert atmosphere (Free base) |
| Quantified Difference | Extended ambient/refrigerated shelf-life with reduced degradation |
| Conditions | 2-8°C storage, protected from light |
Reduces the frequency and cost of standard requalification in pharmaceutical quality control laboratories.
When used as a precursor for synthesizing novel 4-O-substituted trimethoprim derivatives, the isolated hydrobromide salt provides a highly pure, weighable solid that allows for exact stoichiometric control of base equivalents. This is vastly superior to using crude demethylation reaction mixtures, which contain residual acids and unreacted parent drug that severely depress downstream alkylation yields and complicate purification .
| Evidence Dimension | Downstream O-alkylation yield |
| Target Compound Data | >80% yield of target ether (using purified HBr salt) |
| Comparator Or Baseline | <50% yield (using crude demethylation mixtures) |
| Quantified Difference | >30% absolute increase in synthetic yield |
| Conditions | Base-mediated O-alkylation in polar aprotic solvent (e.g., DMF) |
Streamlines medicinal chemistry workflows by providing a reliable, high-purity starting material that minimizes complex downstream chromatographic separations.
As a recognized pharmacopeial impurity (Impurity M) of trimethoprim, this hydrobromide salt is the optimal choice for establishing precise LC-MS/MS and HPLC-UV calibration curves. Its superior aqueous solubility ensures stable mobile-phase integration, allowing QC labs to accurately quantify degradation products in API batches and finished dosage forms in compliance with ICH guidelines .
4-Demethyltrimethoprim is a major human metabolite excreted into municipal wastewater. Environmental testing facilities procure this specific salt to serve as a reliable reference standard for tracking antimicrobial resistance drivers in aquatic environments, benefiting from its stability and lack of DMSO-induced matrix interference during trace-level mass spectrometry [1].
For research teams developing next-generation antibiotics to combat resistant bacterial strains, the hydrobromide salt serves as a highly stable, stoichiometrically precise building block. The free phenolic hydroxyl group can be selectively O-alkylated to explore new structure-activity relationships (SAR) in the dihydrofolate reductase (DHFR) binding pocket, with the salt form ensuring reproducible reaction setups .